molecular formula C17H22N4O4S B4575264 5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide

5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No.: B4575264
M. Wt: 378.4 g/mol
InChI Key: XRKOFPHMKJARAE-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.13617637 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The compound, as part of a broader class of benzothiadiazine derivatives, has shown promise in anticancer research. Studies on related structures have revealed moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Specifically, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have been designed and synthesized, exhibiting potential in cancer cell growth inhibition. The anticancer activity is partly attributed to the inhibition of tubulin polymerization, highlighting the therapeutic potential of these compounds in oncology (Kamal et al., 2011).

Central Nervous System (CNS) and Antioxidant Properties

Derivatives of the core structure have been explored for their pharmacological properties, including their effects on the central nervous system and antioxidant capabilities. Specifically, derivatives possessing the 3-[4-(substituted-phenyl)piperazinyl]propyl or 3-(4-substituted-piperidinyl)propyl side chain have shown analgesic action and moderate antioxidant activity in pharmacological screenings and in vitro evaluations, respectively. This suggests the compound's scaffold can be modified to develop therapeutic agents with targeted CNS and antioxidant properties (Malinka et al., 2002).

Antimicrobial and Antitubercular Activities

The compound's related chemical structures have been studied for antimicrobial and antitubercular activities. Various synthesized derivatives have demonstrated good or moderate activities against bacterial and fungal strains, including Mycobacterium tuberculosis. This indicates a potential route for developing new antimicrobial agents based on modifications of the thiadiazine dioxide scaffold, providing a basis for further research into compounds with enhanced antimicrobial and antitubercular efficacies (Amine et al., 2012).

Synthesis and Pharmacological Evaluation

The compound and its derivatives are subjects of synthetic and pharmacological studies aimed at discovering new therapeutic agents. The synthesis of novel derivatives and their subsequent evaluation for various biological activities, including anticancer, antimicrobial, and CNS effects, is a key area of research. These studies contribute to the understanding of the compound's potential applications and guide the development of new drugs with specific pharmacological profiles (Cecchetti et al., 2000).

Properties

IUPAC Name

[5-(2-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazin-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-19-8-10-21(11-9-19)17(22)15-12-14(18-26(23,24)20(15)2)13-6-4-5-7-16(13)25-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKOFPHMKJARAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NS(=O)(=O)N2C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.